CYP Inhibition Safety Profiling: IC50 Values for CYP1A2, CYP2C9, and CYP2C8 Isoforms
In early ADME-Tox screening, the compound was evaluated for inhibition of major human cytochrome P450 isoforms. IC50 values were determined in human liver microsomes using isoform-selective probe substrates [1]. These data provide baseline DDI risk assessment, distinguishing this compound from uncharacterized pyrimidine-5-carboxamide analogs that lack CYP inhibition profiles.
| Evidence Dimension | CYP450 isoform inhibition (IC50) |
|---|---|
| Target Compound Data | CYP1A2 IC50 = 1.40E+3 nM (1.4 µM); CYP2C9 IC50 = 2.80E+3 nM (2.8 µM); CYP2C8 IC50 = 7.50E+3 nM (7.5 µM) |
| Comparator Or Baseline | No direct comparator data available for this specific compound; values represent absolute in vitro DDI liability profile. |
| Quantified Difference | All IC50 values >1 µM, suggesting low-to-moderate direct CYP inhibition risk at typical screening concentrations. |
| Conditions | Human liver microsomes; isoform-selective probe substrates (phenacetin for CYP1A2, diclofenac for CYP2C9, amodiaquine for CYP2C8); 5-minute preincubation with NADPH-regenerating system. |
Why This Matters
Procurement decisions for compounds intended for cell-based screening or in vivo studies require knowledge of CYP inhibition liability; these data enable risk-stratified selection where uncharacterized analogs represent unknown DDI risk.
- [1] BindingDB, BDBM50366410 / CHEMBL4163694: CYP inhibition IC50 data for pyrimidine-5-carboxamide compound. bindingdb.org. View Source
